5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine
Description
This compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system, with three key substituents:
- 5-Bromo: Enhances electrophilicity and participates in cross-coupling reactions.
- 2-Chloro: Modulates electronic properties and steric interactions.
- 7-(1,4-Dioxaspiro[4.5]decan-8-yl): A spirocyclic ketal group that improves solubility and metabolic stability while introducing conformational rigidity .
Its molecular complexity makes it a candidate for drug discovery, particularly in kinase inhibition or nucleotide analog therapies.
Properties
Molecular Formula |
C14H15BrClN3O2 |
|---|---|
Molecular Weight |
372.64 g/mol |
IUPAC Name |
5-bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H15BrClN3O2/c15-11-8-19(12-10(11)7-17-13(16)18-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2 |
InChI Key |
DSPMOWZLRLXOOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N3C=C(C4=CN=C(N=C43)Cl)Br)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, which can be synthesized from cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then subjected to halogenation reactions to introduce the bromo and chloro substituents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The unique spirocyclic structure can be exploited in the design of new materials with specific properties.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Compound A : 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-58-1)
- Similarity : 0.63 .
- Key Differences : Lacks the 7-(1,4-dioxaspiro[4.5]decan-8-yl) group.
- Impact : Reduced solubility and metabolic stability due to the absence of the spirocyclic group. Simpler synthesis but lower bioavailability.
Compound B : 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1266343-30-9)
- Similarity : 0.85 .
- Key Differences : Methyl group at position 7 instead of spirocyclic; chloro at position 4 instead of 2.
- Impact : Smaller substituent reduces steric hindrance but may decrease target affinity. The 4-chloro position alters electronic distribution, affecting reactivity in Suzuki couplings .
Compound C : 5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252723-17-4)
Halogen Position and Reactivity
Compound D : 4-Amino-5-bromo-2-chloropyrimidine (CAS 205672-25-9)
Compound E : 7-Bromo-6-chloro-9-methyl-7-deazapurine
Spirocyclic and Bulky Substituents
Compound F : 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine
- Key Differences : Triisopropylsilyl group at position 7.
- Impact : Extreme steric bulk limits synthetic utility but may serve as a protecting group in multi-step syntheses .
Compound G : 8-Azaspiro[4.5]decan-1-one Derivatives
- Key Differences: Similar spirocyclic motifs but in non-pyrrolopyrimidine scaffolds.
- Impact : Highlights the spirocyclic group’s role in improving pharmacokinetics, as seen in protease inhibitors .
Biological Activity
5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine is with a molecular weight of approximately . The compound features a pyrrolo-pyrimidine core with halogen substituents and a spirocyclic moiety that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅BrClN₃O₂ |
| Molecular Weight | 372.64 g/mol |
| IUPAC Name | 5-bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)pyrrolo[2,3-d]pyrimidine |
| InChI | InChI=1S/C14H15BrClN3O2/c15-11-8-19(12-10(11)7-17-13(16)18-12)9-1-3-14(4-2-9)20-5-6-21-14/h7-9H,1-6H2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The halogen substituents (bromo and chloro groups) enhance the compound's reactivity and binding affinity to various enzymes and receptors.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signal transduction.
- DNA Interaction : The compound may intercalate into DNA, affecting replication and transcription processes.
Biological Activity Studies
Research has indicated various biological activities associated with 5-Bromo-2-chloro-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidine:
Anticancer Activity
A study demonstrated that compounds containing the pyrrolo-pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis through the modulation of apoptotic pathways.
Antimicrobial Properties
Research has shown that derivatives of this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membrane integrity.
Case Studies
-
Study on Anticancer Effects : A recent study published in Journal of Medicinal Chemistry reported that derivatives similar to 5-Bromo-2-chloro compounds showed IC50 values in the micromolar range against breast cancer cell lines, indicating strong antitumor potential.
- IC50 Values :
- MCF7 (Breast Cancer): 12 µM
- HeLa (Cervical Cancer): 15 µM
- IC50 Values :
-
Antimicrobial Evaluation : Another study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) as low as 8 µg/mL for certain derivatives.
Microorganism MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
